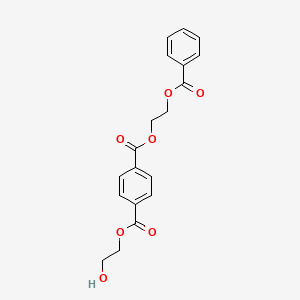
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C19H18O7 It is known for its unique structural properties, which include both benzoyloxy and hydroxyethyl groups attached to a benzene-1,4-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-(benzoyloxy)ethanol and 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of hydroxyl-containing derivatives.
Substitution: Formation of new ester or amide derivatives.
Applications De Recherche Scientifique
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the benzoyloxy group.
Diethyl terephthalate: Similar core structure but different ester groups.
Polyethylene terephthalate (PET): A polymeric form with repeating terephthalate units.
Uniqueness
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is unique due to the presence of both benzoyloxy and hydroxyethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
65388-47-8 |
|---|---|
Formule moléculaire |
C19H18O7 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-O-(2-benzoyloxyethyl) 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H18O7/c20-10-11-24-18(22)15-6-8-16(9-7-15)19(23)26-13-12-25-17(21)14-4-2-1-3-5-14/h1-9,20H,10-13H2 |
Clé InChI |
XHXLWQDDLPNZDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
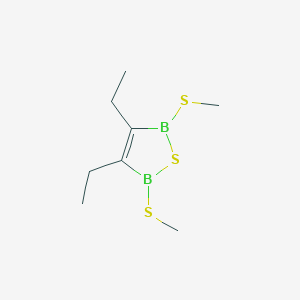
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
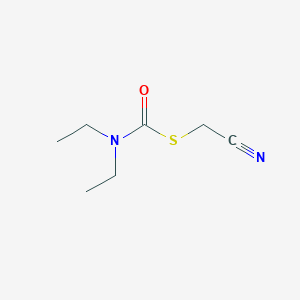
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
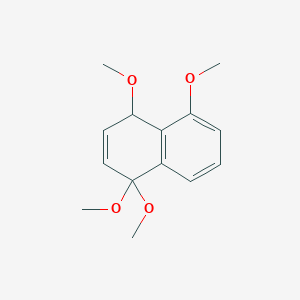
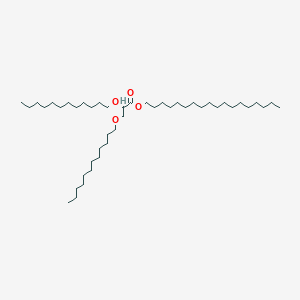
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
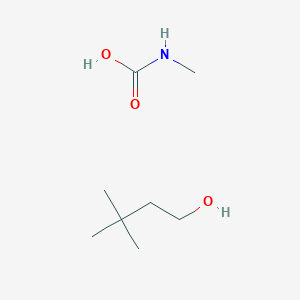
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
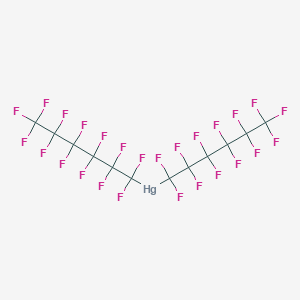
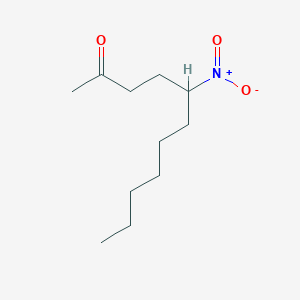
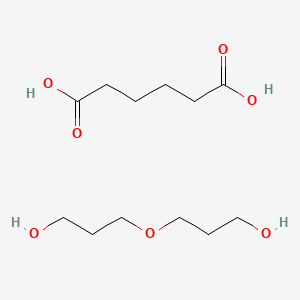
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
